(+)-3-Carene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

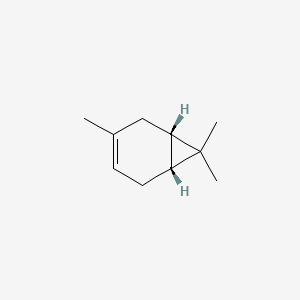

(+)-3-Carene is a bicyclic monoterpene that is naturally found in various essential oils, particularly in turpentine oil. It is known for its pleasant, sweet, and pungent aroma, which makes it a valuable component in the fragrance and flavor industries. The compound has a molecular formula of C10H16 and is characterized by its unique structure, which includes a cyclohexene ring fused to a cyclopropane ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-3-Carene can be achieved through several methods, including the catalytic isomerization of alpha-pinene. This process involves the use of catalysts such as zeolites or metal oxides under specific temperature and pressure conditions to convert alpha-pinene into this compound.

Industrial Production Methods

Industrially, this compound is primarily obtained from the distillation of turpentine oil, which is a byproduct of the pulp and paper industry. The distillation process involves the separation of various monoterpenes present in turpentine oil, with this compound being one of the major components.

化学反応の分析

Types of Reactions

(+)-3-Carene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form carenone and other oxygenated derivatives.

Reduction: Reduction of this compound can lead to the formation of dihydrocarene.

Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms in the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation reactions typically use halogen gases or halogenating agents like N-bromosuccinimide.

Major Products Formed

Oxidation: Carenone and other oxygenated derivatives.

Reduction: Dihydrocarene.

Substitution: Halogenated carenes.

科学的研究の応用

Antibacterial Properties

Recent studies have demonstrated that (+)-3-Carene exhibits significant antibacterial activity against various bacterial strains.

- Mechanism of Action : Research indicates that this compound disrupts bacterial cell membranes, leading to increased permeability and leakage of intracellular ions such as potassium and magnesium. For instance, one study reported that treatment with this compound resulted in a significant increase in the leakage of these ions from Bacillus thermosphacta and Pseudomonas fluorescens, suggesting damage to the cell membrane .

- Case Study : In a controlled experiment, the minimum inhibitory concentration (MIC) of this compound was determined for B. thermosphacta, revealing that higher concentrations led to a marked decrease in bacterial viability and protein synthesis . The study concluded that this compound could serve as a natural preservative in food products due to its bacteriostatic effects.

Aromatherapy and Wellness

This compound is also widely used in aromatherapy and wellness products due to its pleasant pine-like aroma.

- Therapeutic Uses : It is incorporated into essential oils and diffusers, believed to enhance mood and reduce stress. The compound's sensory properties make it popular in massage oils and therapeutic items aimed at revitalizing the senses .

- Health Benefits : Some studies suggest that this compound may have anti-inflammatory and antioxidant properties, making it suitable for formulations aimed at improving overall health and well-being .

Sleep Enhancement

Research has indicated that this compound may influence sleep patterns positively.

- Sleep Studies : A study found that oral administration of this compound increased sleep duration and reduced sleep latency in animal models. This effect was attributed to its action as a positive modulator of GABAergic synaptic responses . Such findings position this compound as a potential natural remedy for sleep disorders.

Industrial Applications

Beyond its therapeutic uses, this compound is valuable in various industrial applications.

- Flavoring Agent : It is utilized as a flavoring additive in baked goods, beverages, and dairy products due to its unique taste profile . The compound enhances the sensory experience of food products by imparting a fresh aroma.

- Pharmaceutical Formulations : In the pharmaceutical industry, this compound is included in formulations for its medicinal qualities. Its potential role as an intermediate in the production of various chemical compounds further underscores its industrial significance .

Environmental Applications

The environmental impact of terpenes like this compound has garnered attention due to their role in atmospheric chemistry.

- Emission Studies : Research has quantified emissions of terpenes from various sources, including indoor environments where products containing this compound are used. Understanding these emissions is crucial for assessing air quality and developing strategies for pollution control .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Antibacterial | Disrupts bacterial cell membranes; effective against spoilage bacteria | Significant ion leakage observed |

| Aromatherapy | Used in essential oils; promotes mood enhancement | Known for revitalizing senses |

| Sleep Enhancement | Increases sleep duration; reduces latency | Modulates GABAergic responses |

| Industrial | Flavoring agent in food; used in pharmaceutical formulations | Enhances sensory experience; serves as a chemical intermediate |

| Environmental | Terpene emissions studied for air quality assessment | Important for understanding indoor air pollution |

作用機序

The mechanism of action of (+)-3-Carene involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, its anti-inflammatory properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

類似化合物との比較

(+)-3-Carene can be compared with other similar monoterpenes such as alpha-pinene, beta-pinene, and limonene. While all these compounds share a similar basic structure, this compound is unique due to its bicyclic structure, which includes a cyclopropane ring. This structural difference imparts distinct chemical and physical properties to this compound, making it valuable in specific applications where other monoterpenes may not be as effective.

List of Similar Compounds

- Alpha-pinene

- Beta-pinene

- Limonene

- Myrcene

- Camphene

特性

CAS番号 |

498-15-7 |

|---|---|

分子式 |

C10H16 |

分子量 |

136.23 g/mol |

IUPAC名 |

(1R,6S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1 |

InChIキー |

BQOFWKZOCNGFEC-DTWKUNHWSA-N |

SMILES |

CC1=CCC2C(C1)C2(C)C |

異性体SMILES |

CC1=CC[C@H]2[C@@H](C1)C2(C)C |

正規SMILES |

CC1=CCC2C(C1)C2(C)C |

Key on ui other cas no. |

498-15-7 |

物理的記述 |

Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS] |

ピクトグラム |

Flammable; Irritant; Health Hazard; Environmental Hazard |

同義語 |

(+)-3-carene 3-carene 3-carene, (R)-isomer 3-carene, (S)-(cis)-isomer delta(3)-carene delta-3-carene delta3-carene |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。